3-Methoxy-4'-methylbenzophenone
Overview
Description
3-Methoxy-4’-methylbenzophenone is an organic compound with the molecular formula C15H14O2. It is a derivative of benzophenone, characterized by the presence of a methoxy group at the 3-position and a methyl group at the 4’-position of the benzophenone structure. This compound is used in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methoxy-4’-methylbenzophenone involves the Friedel-Crafts acylation reaction. The process typically includes the following steps :
Stage 1: A solution of m-anisoyl chloride and toluene in dichloromethane is prepared. Aluminum (III) chloride is added to this solution at room temperature, and the mixture is stirred for 4 hours.
Stage 2: The reaction mixture is then poured into a mixture of ice and hydrochloric acid. The organic phase is separated, dehydrated with sodium sulfate, filtered, and the solvent is evaporated to obtain 3-Methoxy-4’-methylbenzophenone.
Industrial Production Methods
Industrial production of 3-Methoxy-4’-methylbenzophenone may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzophenone derivatives.
Scientific Research Applications
3-Methoxy-4’-methylbenzophenone is utilized in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and as a UV stabilizer in plastics.
Mechanism of Action
The mechanism of action of 3-Methoxy-4’-methylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups influence its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzophenone: Lacks the methyl group at the 4’-position.
4-Methylbenzophenone: Lacks the methoxy group at the 3-position.
3,4-Dimethoxybenzophenone: Contains an additional methoxy group at the 4-position.
Uniqueness
3-Methoxy-4’-methylbenzophenone is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical and physical properties. These structural features influence its reactivity and interactions with biological targets, making it valuable in various applications.
Properties
IUPAC Name |
(3-methoxyphenyl)-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)17-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQIJMIURWFUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231825 | |
Record name | Benzophenone, 3-methoxy-4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82520-37-4 | |
Record name | Benzophenone, 3-methoxy-4'-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082520374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzophenone, 3-methoxy-4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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